molecular formula C9H9FO4 B6168740 2-(2-fluoro-4-hydroxy-5-methoxyphenyl)acetic acid CAS No. 140146-47-0

2-(2-fluoro-4-hydroxy-5-methoxyphenyl)acetic acid

Cat. No.: B6168740
CAS No.: 140146-47-0
M. Wt: 200.2
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-fluoro-4-hydroxy-5-methoxyphenyl)acetic acid is an organic compound with the molecular formula C9H9FO4 It is characterized by the presence of a fluoro, hydroxy, and methoxy group attached to a phenyl ring, along with an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-fluoro-4-hydroxy-5-methoxyphenyl)acetic acid typically involves the following steps:

    Starting Material: The synthesis begins with 2,4,5-trifluorobenzonitrile.

    Nucleophilic Aromatic Substitution: The trifluorobenzonitrile undergoes nucleophilic aromatic substitution reactions to introduce the hydroxy and methoxy groups.

    Hydrolysis: The nitrile group is then hydrolyzed to form the corresponding carboxylic acid.

    Fluorination: The final step involves the selective fluorination of the aromatic ring to obtain the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process.

Chemical Reactions Analysis

Types of Reactions

2-(2-fluoro-4-hydroxy-5-methoxyphenyl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The carboxylic acid group can be reduced to form an alcohol.

    Substitution: The fluoro group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products

    Oxidation: Formation of 2-(2-fluoro-4-oxo-5-methoxyphenyl)acetic acid.

    Reduction: Formation of 2-(2-fluoro-4-hydroxy-5-methoxyphenyl)ethanol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(2-fluoro-4-hydroxy-5-methoxyphenyl)acetic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme-substrate interactions and metabolic pathways.

    Industry: Used in the production of specialty chemicals and intermediates for pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(2-fluoro-4-hydroxy-5-methoxyphenyl)acetic acid involves its interaction with specific molecular targets. The hydroxy and methoxy groups can form hydrogen bonds with enzymes or receptors, while the fluoro group can enhance the compound’s binding affinity. The acetic acid moiety can participate in various biochemical reactions, influencing metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-fluoro-5-methoxyphenyl)acetic acid
  • 2-(4-hydroxy-5-methoxyphenyl)acetic acid
  • 2-(2-fluoro-4-hydroxyphenyl)acetic acid

Uniqueness

2-(2-fluoro-4-hydroxy-5-methoxyphenyl)acetic acid is unique due to the specific combination of functional groups on the phenyl ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

140146-47-0

Molecular Formula

C9H9FO4

Molecular Weight

200.2

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.